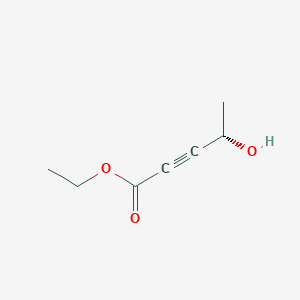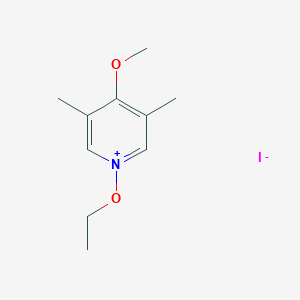
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide is an organic compound with a unique structure that includes an ethoxy group, a methoxy group, and two methyl groups attached to a pyridinium ring
Méthodes De Préparation
The synthesis of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide typically involves the reaction of 3,5-dimethylpyridine with ethyl iodide and methanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction mixture is then heated to promote the substitution reactions, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the ethoxy or methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyridinium salts and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of novel pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and cancer.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. It also finds applications in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methoxy-4-methylpyridinium iodide: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.
1-Ethoxy-3,5-dimethylpyridinium bromide: The substitution of iodide with bromide can affect the reactivity and solubility of the compound.
4-Methoxy-3,5-dimethylpyridine: This compound lacks the pyridinium ion, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
138683-11-1 |
|---|---|
Formule moléculaire |
C10H16INO2 |
Poids moléculaire |
309.14 g/mol |
Nom IUPAC |
1-ethoxy-4-methoxy-3,5-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16NO2.HI/c1-5-13-11-6-8(2)10(12-4)9(3)7-11;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GVGDDOYLJJHEHQ-UHFFFAOYSA-M |
SMILES canonique |
CCO[N+]1=CC(=C(C(=C1)C)OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


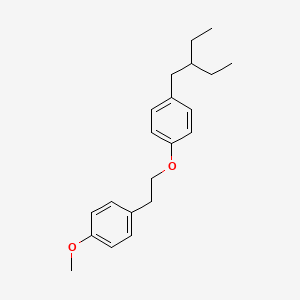
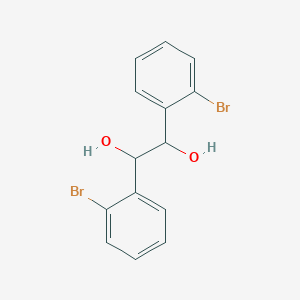
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
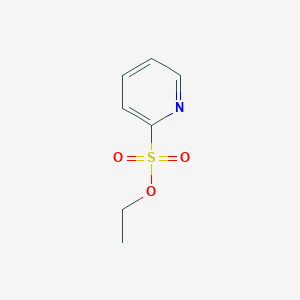

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
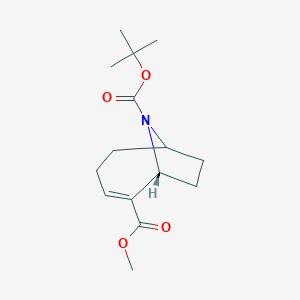
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
